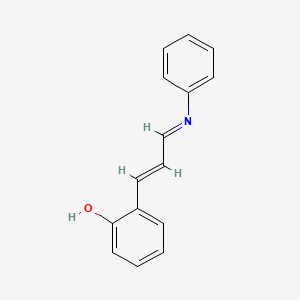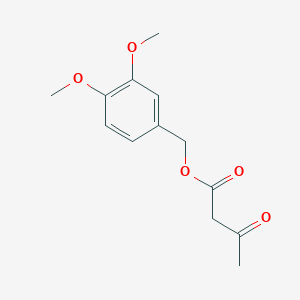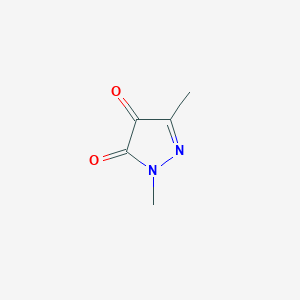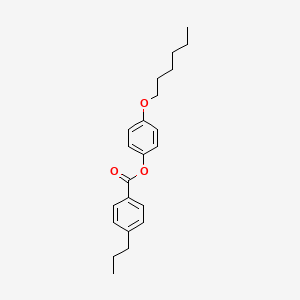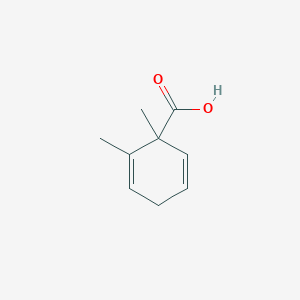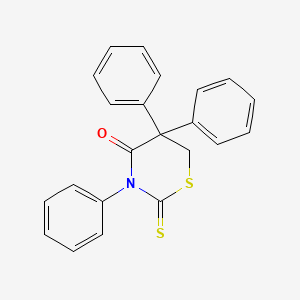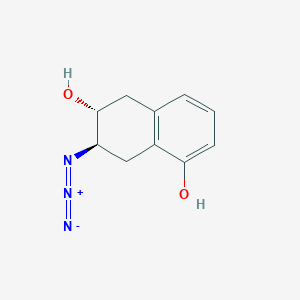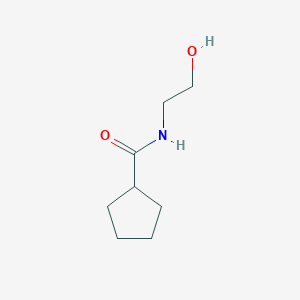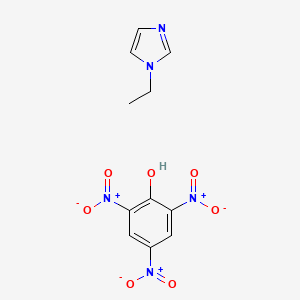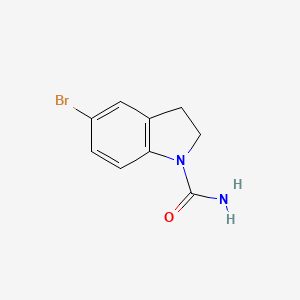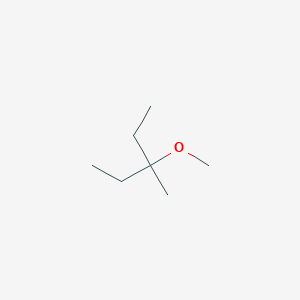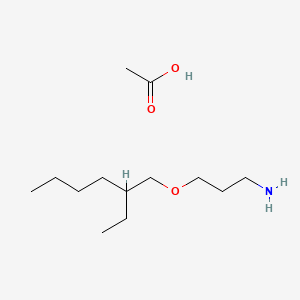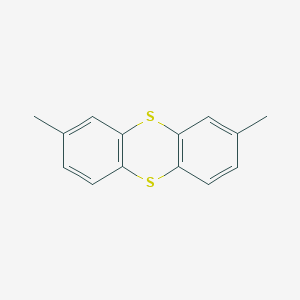
2,8-Dimethylthianthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethylthianthrene is an organic compound belonging to the class of thianthrenes. Thianthrenes are tricyclic ring systems consisting of two benzene rings fused through a 1,4-dithiin ring. The molecular formula of this compound is C14H12S2, and it is characterized by the presence of two methyl groups at the 2 and 8 positions on the thianthrene ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,8-Dimethylthianthrene can be synthesized through various methods. One common synthetic route involves the reaction of 2,8-dimethylphenylthiol with sulfur dichloride (S2Cl2) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, leading to the formation of the thianthrene ring system .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dimethylthianthrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: this compound 10-oxide
Reduction: Dihydro-2,8-Dimethylthianthrene
Substitution: Various substituted thianthrene derivatives
Wissenschaftliche Forschungsanwendungen
2,8-Dimethylthianthrene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,8-Dimethylthianthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding properties. It can undergo redox reactions, influencing various biochemical pathways and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
55214-93-2 |
|---|---|
Molekularformel |
C14H12S2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
2,8-dimethylthianthrene |
InChI |
InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI-Schlüssel |
XTLNLAUJNYMFIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)

